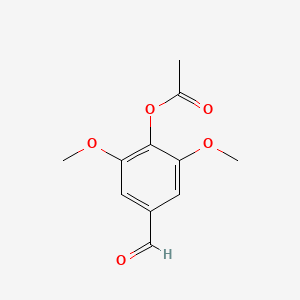

4-Acetoxy-3,5-dimethoxybenzaldehyde

描述

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a fundamental class of organic compounds characterized by a formyl group directly attached to an aromatic ring. This structural feature imparts a unique reactivity, making them crucial building blocks in organic synthesis. They readily undergo a variety of chemical transformations, including nucleophilic addition, condensation reactions, and electrophilic aromatic substitution, enabling the construction of complex molecular architectures.

4-Acetoxy-3,5-dimethoxybenzaldehyde fits within this class, with its reactivity influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing acetylated hydroxyl group on the benzene (B151609) ring. These substituents modulate the electrophilicity of the aldehyde's carbonyl carbon and influence the regioselectivity of reactions on the aromatic ring.

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₅ |

| Molecular Weight | 224.21 g/mol |

| IUPAC Name | (4-formyl-2,6-dimethoxyphenyl) acetate (B1210297) |

| CAS Number | 53669-33-3 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 77-81 °C |

| Boiling Point | 335.7 °C at 760 mmHg |

| Density | 1.23 g/cm³ |

Significance in Advanced Chemical Synthesis

The primary significance of this compound in advanced chemical synthesis often lies in its role as a protected form of syringaldehyde (B56468). The acetyl group serves as a protecting group for the phenolic hydroxyl, preventing its interference in reactions targeting the aldehyde functionality. This strategy is crucial in multi-step syntheses where the free hydroxyl group could lead to undesired side reactions.

Furthermore, the aldehyde group itself is a versatile functional handle for a wide array of chemical transformations. It can participate in:

Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes.

Reductive amination: to synthesize secondary and tertiary amines.

Knoevenagel and Aldol condensations: to form new carbon-carbon bonds and construct more complex molecular scaffolds.

Oxidation: to produce the corresponding carboxylic acid.

Reduction: to yield the corresponding alcohol.

A notable application, although for the closely related 4-acetoxy-3-methoxybenzaldehyde, is its use as a chromogenic spray reagent in thin-layer chromatography (TLC) for the identification of oils. nih.gov This suggests a potential application for this compound in analytical chemistry as well.

The presence of the dimethoxy and acetoxy functionalities also opens avenues for derivatization, allowing for the synthesis of a library of compounds with potentially interesting biological activities.

Current Research Landscape and Future Directions

The current research landscape for this compound is intrinsically linked to the broader field of substituted benzaldehydes and their applications. While specific high-impact research singling out this exact molecule is not abundant, the trajectory of research on similar compounds points towards several promising future directions.

Medicinal Chemistry: Substituted benzaldehydes are key pharmacophores in a variety of biologically active molecules. Research has demonstrated their potential as:

Inhibitors for neurodegenerative diseases: Derivatives of substituted benzaldehydes are being investigated as inhibitors of enzymes implicated in Alzheimer's disease.

Antimicrobial and antifungal agents: The aromatic aldehyde scaffold can be modified to create compounds with potent activity against various pathogens.

Anticancer agents: Certain benzaldehyde (B42025) derivatives have shown promise in inhibiting the growth of cancer cells.

The structural motifs present in this compound make it an attractive starting material for the synthesis of novel compounds to be screened for such biological activities. The methoxy and modifiable acetoxy groups allow for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

Materials Science: Aromatic aldehydes are also finding increasing use in the development of advanced materials. Future research involving this compound and its derivatives could explore their potential in:

Polymer Chemistry: As monomers or cross-linking agents for the synthesis of novel polymers with tailored properties.

Functional Dyes and Pigments: The chromophoric nature of the aromatic aldehyde system can be exploited to create new colorants.

Luminiscent Materials: Modification of the molecular structure could lead to the development of fluorescent probes or materials for organic light-emitting diodes (OLEDs).

In essence, while this compound may currently be viewed primarily as a synthetic intermediate, its inherent chemical functionalities position it as a compound with considerable untapped potential in both medicinal chemistry and materials science. Future research will likely focus on unlocking this potential through innovative synthetic transformations and thorough biological and material characterization.

Structure

3D Structure

属性

IUPAC Name |

(4-formyl-2,6-dimethoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(13)16-11-9(14-2)4-8(6-12)5-10(11)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWKYHGBYCNZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350822 | |

| Record name | 4-formyl-2,6-dimethoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53669-33-3 | |

| Record name | 4-Acetoxy-3,5-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53669-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-formyl-2,6-dimethoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Acetoxy 3,5 Dimethoxybenzaldehyde

Established Synthetic Routes

The principal and most direct method for the synthesis of 4-Acetoxy-3,5-dimethoxybenzaldehyde is the acetylation of syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde). This process involves the introduction of an acetyl group to the hydroxyl functional group of the syringaldehyde molecule.

Acetylation of Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)

The conversion of syringaldehyde to its acetylated form is a common laboratory and industrial practice. This transformation can be achieved using various acetylating agents and catalysts, with the choice of reagents and conditions influencing the efficiency and yield of the reaction.

Acetic anhydride (B1165640) is a widely employed acetylating agent for this synthesis due to its reactivity and the formation of acetic acid as a manageable byproduct. doubtnut.combrainly.com The reaction is typically facilitated by a catalyst to enhance the rate of acetylation. Basic catalysts are commonly used, with pyridine (B92270) being a frequent choice. Pyridine not only acts as a catalyst but also as a solvent and an acceptor for the acetic acid generated during the reaction. nih.govsigmaaldrich.com 4-Dimethylaminopyridine (DMAP) is another highly effective catalyst, often used in smaller quantities, that can significantly accelerate the reaction. nih.govsemanticscholar.org The general mechanism involves the activation of acetic anhydride by the catalyst, making it more susceptible to nucleophilic attack by the hydroxyl group of syringaldehyde. researchgate.net

A general laboratory procedure involves dissolving syringaldehyde in pyridine, followed by the addition of acetic anhydride. The reaction can often proceed at room temperature, with the progress monitored by techniques such as thin-layer chromatography (TLC). nih.gov

| Catalyst | Role | Typical Reaction Conditions |

| Pyridine | Base catalyst and solvent | Room temperature, reaction completion monitored by TLC. nih.gov |

| DMAP | Nucleophilic catalyst | Often used in catalytic amounts alongside a base like triethylamine. semanticscholar.orgyork.ac.uk |

| Zeolites | Solid acid catalyst | Can be used in solvent-free conditions at elevated temperatures (e.g., 120°C). researchgate.net |

This table presents a summary of common catalysts used in the acetylation of phenols with acetic anhydride.

Acetyl chloride is another potent acetylating agent that can be used for the synthesis of this compound. tu.edu.iq It is generally more reactive than acetic anhydride, which can lead to faster reaction times. pediaa.com However, the reaction with acetyl chloride produces hydrochloric acid (HCl) as a byproduct, which is corrosive and can sometimes lead to unwanted side reactions if not neutralized. doubtnut.com Due to its high reactivity, reactions with acetyl chloride are often performed at lower temperatures and may require a base to scavenge the HCl produced. tu.edu.iq Acetic anhydride is often preferred in laboratory settings because it is easier to handle and the acetic acid byproduct is less aggressive than HCl. doubtnut.combrainly.comresearchgate.net

Comparison of Acetylating Agents

| Feature | Acetic Anhydride | Acetyl Chloride |

|---|---|---|

| Reactivity | Less reactive | More reactive pediaa.com |

| Byproduct | Acetic acid doubtnut.com | Hydrochloric acid doubtnut.com |

| Handling | Easier to handle | More corrosive and moisture-sensitive tu.edu.iq |

| Reaction Conditions | Often milder | May require lower temperatures and a base scavenger tu.edu.iq |

This interactive table compares the key features of acetic anhydride and acetyl chloride as acetylating agents.

The efficiency of the acetylation of syringaldehyde is dependent on several factors, including the choice of catalyst, solvent, temperature, and reaction time. For instance, when using a pyridine/acetic anhydride system, the reaction can be stirred at room temperature until the starting material is consumed. nih.gov To accelerate the process, gentle heating may be applied. tu.edu.iq

Optimization of the reaction involves balancing these parameters to achieve the highest possible yield and purity of this compound. The use of an excess of the acetylating agent is common to ensure the complete conversion of the syringaldehyde. researchgate.net Following the reaction, a work-up procedure is necessary to remove the catalyst and any unreacted reagents. This typically involves washing the reaction mixture with aqueous solutions to remove the catalyst and byproducts, followed by extraction of the desired product into an organic solvent and subsequent purification, often by crystallization or chromatography. nih.gov

Synthesis as a Monomer Precursor

This compound can serve as a precursor in the synthesis of more complex molecules, including polymers. The acetoxy group can function as a protecting group for the phenolic hydroxyl, allowing for chemical modifications at other parts of the molecule.

While the direct acetylation of a hydroxystyrene (B8347415) monomer to yield this compound is not the standard route to this specific aldehyde, the acetylation of related hydroxystyrene compounds is a relevant synthetic strategy in polymer chemistry. For example, 4-hydroxy-3,5-dimethoxystyrene can be acetylated using acetic anhydride in the presence of a base like pyridine to form 4-acetoxy-3,5-dimethoxystyrene. This process protects the hydroxyl group, creating a stable monomer that can then be polymerized. The resulting polymer can subsequently have the acetyl groups removed to yield a polymer with phenolic hydroxyl groups. This strategy is employed to control the properties and functionality of the final polymer. The synthesis of polymer-bound 4-acetoxybenzaldehydes has also been demonstrated, where the acetylated benzaldehyde (B42025) is attached to a solid support for use in solid-phase organic synthesis. nih.gov

Characterization of Intermediates in Synthetic Pathways

The synthesis of complex molecules often involves multiple steps with the formation of various intermediates. The precise characterization of these intermediates is crucial for verifying the reaction pathway and ensuring the purity of the subsequent products.

Spectroscopic Analysis of 4-Acetoxy-3,5-dimethoxyacetophenone

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the ester and ketone carbonyl groups. A strong band around 1740-1760 cm⁻¹ can be attributed to the C=O stretch of the acetoxy group, while another strong band in the region of 1680-1690 cm⁻¹ corresponds to the C=O stretch of the acetophenone ketone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would display distinct signals for the different types of protons. The two aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The six protons of the two equivalent methoxy (B1213986) groups would also produce a single, sharp singlet. The methyl protons of the acetoxy group and the methyl protons of the acetophenone moiety would each give rise to a singlet, typically in the upfield region of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR would show unique signals for each carbon atom in the molecule. The carbonyl carbons of the ester and ketone would appear in the downfield region (typically >168 ppm). Separate signals would be observed for the aromatic carbons, the methoxy carbons, and the methyl carbons of the acetyl and acetoxy groups.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments.

Table 1: Predicted Spectroscopic Data for 4-Acetoxy-3,5-dimethoxyacetophenone

| Spectroscopic Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| IR Spectroscopy | Ester C=O Stretch | ~1740-1760 cm⁻¹ |

| Ketone C=O Stretch | ~1680-1690 cm⁻¹ | |

| ¹H NMR Spectroscopy | Aromatic Protons (2H) | Singlet, ~7.2 ppm |

| Methoxy Protons (6H) | Singlet, ~3.9 ppm | |

| Acetophenone CH₃ (3H) | Singlet, ~2.6 ppm | |

| Acetoxy CH₃ (3H) | Singlet, ~2.3 ppm | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 238.24 |

Chemical Reactivity and Transformations

The reactivity of this compound is governed by the interplay of its aldehyde, acetoxy, and methoxy functional groups. These groups influence both reactions at the carbonyl center and on the aromatic ring.

Types of Reactions: Oxidation, Reduction, and Substitution

Oxidation: The aldehyde functional group is susceptible to oxidation to form the corresponding carboxylic acid, 4-acetoxy-3,5-dimethoxybenzoic acid. This transformation can be achieved using various oxidizing agents. In biological systems, enzymes such as aldehyde dehydrogenase and aldehyde oxidase are known to catalyze the oxidation of aromatic aldehydes researchgate.net. The oxidation of the related syringaldehyde moiety has also been demonstrated using laccase enzymes researchgate.net.

Reduction: The aldehyde group can be readily reduced to a primary alcohol, yielding (4-acetoxy-3,5-dimethoxyphenyl)methanol. A common and selective reagent for this purpose is sodium borohydride (NaBH₄), which reduces aldehydes and ketones without affecting ester groups like the acetoxy function masterorganicchemistry.com.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the substituents determine the position of the incoming electrophile. The aldehyde group is an electron-withdrawing group and acts as a deactivating, meta-directing group youtube.comncert.nic.in. Conversely, the methoxy and acetoxy groups are ortho-, para-directing groups quora.comwikipedia.orgdoubtnut.com. The combined influence of these groups makes electrophilic substitution on this highly substituted ring complex.

Role of Functional Groups in Reactivity (Acetoxy and Methoxy)

The acetoxy and methoxy groups play a crucial role in modulating the molecule's reactivity.

Methoxy Groups (-OCH₃): The two methoxy groups are strong electron-donating groups through resonance (+R effect). They increase the electron density of the aromatic ring, making it more nucleophilic and thus more activated towards electrophilic aromatic substitution. However, this electron-donating effect also extends to the carbonyl carbon of the aldehyde group. By pushing electron density into the ring, the methoxy groups reduce the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophilic addition reactions compared to unsubstituted benzaldehyde quora.comdoubtnut.comquora.com.

Condensation Reactions

Condensation reactions are a key class of transformations for this compound, allowing for the construction of more complex molecular architectures.

A significant application of this compound is in the synthesis of quinazolinone alkaloids. It can undergo a condensation reaction with deoxyvasicinone to form mackinazolinone, a natural product nih.govlboro.ac.ukrsc.orgresearchgate.net. This reaction involves the formation of a new carbon-carbon bond and subsequent cyclization to build the final alkaloid framework. The reaction typically proceeds by activation of the methylene group adjacent to the carbonyl in the pyrrolo[2,1-b]quinazolinone core of deoxyvasicinone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde derivative core.ac.uk. This type of condensation is fundamental in the synthesis of a variety of biologically active alkaloids.

Formation of Schiff Base Ligands with Thiosemicarbazides

The formation of Schiff base ligands through the condensation reaction of an aldehyde or ketone with a primary amine is a fundamental process in coordination chemistry. In the context of this compound, its reaction with thiosemicarbazides yields thiosemicarbazone Schiff bases. These compounds are of significant interest due to their potential biological activities and their utility as versatile ligands in the synthesis of coordination complexes.

The general synthetic route involves the reaction of equimolar amounts of this compound and a thiosemicarbazide derivative in a suitable solvent, often with catalytic amounts of acid. The reaction proceeds via nucleophilic attack of the primary amine group of the thiosemicarbazide on the electrophilic carbonyl carbon of the benzaldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) bond of the Schiff base.

| Reactant 1 | Reactant 2 | Product Type | Key Bond Formed |

| This compound | Thiosemicarbazide | Thiosemicarbazone Schiff Base | Azomethine (-C=N-) |

| Substituted Benzaldehyde | 4-Phenylthiosemicarbazide | N-Phenylthiosemicarbazone | Azomethine (-C=N-) |

Condensation Reactions with Substituted Benzaldehydes

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of larger molecules from smaller units with the elimination of a small molecule, such as water. In the case of this compound, its aldehyde functional group can participate in various condensation reactions with other appropriately substituted benzaldehydes or related compounds. These reactions can lead to the formation of chalcones, stilbenes, or other conjugated systems, depending on the reaction partner and conditions.

A common example of such a condensation is the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone or another aldehyde in the presence of a base or acid catalyst. While specific examples detailing the condensation of this compound with other substituted benzaldehydes were not found in the provided search results, the general principles of such reactions are widely applicable.

The reactivity of the aldehyde group in this compound is influenced by the electronic effects of the substituents on the aromatic ring. The methoxy groups are electron-donating, which can activate the ring but may have a less direct effect on the aldehyde's reactivity compared to the acetoxy group. The outcome of the condensation, including yield and product distribution, will be dependent on the specific reaction conditions, such as the choice of catalyst, solvent, and temperature, as well as the electronic and steric properties of the reacting substituted benzaldehyde.

| Reaction Type | Reactants | Potential Products | Catalyst |

| Claisen-Schmidt Condensation | This compound + Acetophenone derivative | Chalcone derivative | Acid or Base |

| Wittig Reaction | This compound + Phosphonium ylide | Stilbene derivative | - |

| Aldol Condensation | This compound + Another enolizable aldehyde | α,β-Unsaturated aldehyde | Acid or Base |

Nitration Studies of this compound

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring. The position of nitration is directed by the existing substituents on the ring. For this compound, the directing effects of the acetoxy and methoxy groups are crucial in determining the regioselectivity of the reaction. Both methoxy groups are strongly activating and ortho-, para-directing, while the acetoxy group is a deactivating ortho-, para-director.

Research on the nitration of a structurally similar compound, 2,5-dimethoxybenzaldehyde, provides valuable insight. The nitration of 2,5-dimethoxybenzaldehyde in acetic anhydride was found to yield the 4-nitro derivative as the major product (91%) and the 6-nitro derivative as the minor product (9%) erowid.org. This suggests that the position para to one of the methoxy groups and ortho to the other is highly activated.

Furthermore, the nitration of 2,5-dimethoxybenzaldehyde diacetate in acetic anhydride afforded the 4-nitro derivative selectively in excellent yield (90%) erowid.org. This high selectivity is attributed to the steric bulk of the diacetoxymethyl group, which directs the incoming electrophile to the less hindered position.

| Starting Material | Nitrating Agent/Solvent | Major Product | Yield |

| 2,5-Dimethoxybenzaldehyde | Nitric Acid / Acetic Anhydride | 2,5-dimethoxy-4-nitrobenzaldehyde | 89% (overall) |

| 2,5-Dimethoxybenzaldehyde diacetate | Nitric Acid / Acetic Anhydride | 2,5-dimethoxy-4-nitrobenzaldehyde | 90% |

Derivatization Techniques for Analytical Purposes

Acetylation for GC-MS Analysis of Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, many organic molecules, including phenolic aldehydes like this compound, may possess polar functional groups that can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. Derivatization is a chemical modification process used to convert these non-volatile or reactive compounds into more suitable derivatives for GC-MS analysis.

Acetylation is a common derivatization technique that involves the introduction of an acetyl group, typically from acetic anhydride, to active hydrogens in functional groups such as hydroxyl (-OH) and amino (-NH₂) groups. This process increases the volatility and thermal stability of the analyte by reducing its polarity and hydrogen-bonding capacity.

For a compound like this compound, which already contains an acetate (B1210297) group, further acetylation would not be necessary if the primary goal is to derivatize a hydroxyl group. However, if the starting material were the corresponding phenol, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), acetylation with acetic anhydride would convert the polar phenolic hydroxyl group into a less polar acetate ester, making it more amenable to GC-MS analysis. This derivatization is typically carried out in the presence of a base catalyst, such as pyridine or triethylamine.

The resulting acetylated derivative will have a different retention time and mass spectrum compared to the underivatized compound, which can aid in its identification and quantification in complex mixtures. The mass spectrum of the acetylated derivative will often show characteristic fragmentation patterns, including the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (CH₃CO•).

| Analyte Functional Group | Derivatizing Reagent | Derivative Functional Group | Benefit for GC-MS Analysis |

| Phenolic Hydroxyl (-OH) | Acetic Anhydride | Acetate Ester (-OCOCH₃) | Increased volatility, improved peak shape, enhanced thermal stability |

| Primary/Secondary Amine (-NH₂/-NHR) | Acetic Anhydride | Acetamide (-NHCOCH₃/-NRCOCH₃) | Increased volatility, reduced adsorption |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei, offering precise information about the molecular structure of a compound. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a detailed structural map can be assembled.

The ¹H NMR spectrum of 4-Acetoxy-3,5-dimethoxybenzaldehyde provides distinct signals corresponding to each type of proton in the molecule. The aldehyde proton (CHO) is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum. The two aromatic protons, being chemically equivalent due to the molecule's symmetry, also appear as a singlet. The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) resonate as a sharp singlet, while the three protons of the acetyl group (CH₃CO-) also produce a singlet.

The integration of these peaks confirms the ratio of protons in the different environments, corresponding to the molecular structure.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (CHO) | ~9.9 | Singlet | 1H |

| Aromatic (Ar-H) | ~7.1-7.2 | Singlet | 2H |

| Methoxy (OCH₃) | ~3.8 | Singlet | 6H |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the aldehyde and ester groups are found furthest downfield. Due to symmetry, the two aromatic carbons bonded to the methoxy groups are equivalent, as are the two aromatic carbons adjacent to the aldehyde group.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | ~191 |

| Ester Carbonyl (C=O) | ~168 |

| Aromatic C-O | ~152 |

| Aromatic C-CHO | ~135 |

| Aromatic C-H | ~107 |

| Methoxy (OCH₃) | ~56 |

Note: Chemical shifts are approximate and can vary based on experimental conditions. Data is compiled from spectral information available in public databases like PubChem. nih.gov

While 1D NMR spectra provide fundamental data, 2D NMR techniques are often employed for unambiguous structural confirmation, especially for more complex molecules. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks between the singlet signals, confirming the absence of proton-proton coupling between the aromatic, aldehyde, methoxy, and acetyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This is a 2D heteronuclear experiment that correlates directly bonded ¹H and ¹³C nuclei. researchgate.net An HSQC spectrum would show a cross-peak connecting the aromatic proton signal to the aromatic C-H carbon signal, the methoxy proton signal to the methoxy carbon signal, and the acetyl proton signal to the acetyl methyl carbon signal. This provides definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei, regardless of whether they are bonded. diva-portal.org For this molecule, a NOESY spectrum would be expected to show a correlation between the methoxy protons and the adjacent aromatic protons, confirming their spatial relationship on the benzene (B151609) ring.

When this compound is used as a precursor for synthesizing derivatives, inconsistencies in the expected NMR spectra can arise. For instance, in the synthesis of imine derivatives from syringaldehyde (B56468) (the parent phenol), the chemical shifts of the aromatic and methoxy protons can be influenced by the nature of the substituent on the imine nitrogen. mdpi.com

An electron-withdrawing group on the aniline (B41778) used to form an imine with syringaldehyde can cause the imine proton (CH=N) to shift downfield compared to a derivative with an electron-donating group. mdpi.com Such variations, while seemingly inconsistent, provide valuable electronic information about the new derivative. Resolving these "inconsistencies" involves a careful analysis of substituent effects (inductive and resonance) and comparison with a series of related, well-characterized compounds. Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation), which shows 2- and 3-bond correlations between protons and carbons, can be crucial in these cases to definitively trace the connectivity and resolve any structural ambiguities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov Two distinct carbonyl (C=O) stretching vibrations are expected: one for the aldehyde and one for the ester. The ester group also shows a characteristic C-O stretching band.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O stretch | ~1700-1720 |

| Aldehyde | C-H stretch | ~2720 and ~2820 (often weak) |

| Ester | C=O stretch | ~1760-1770 |

| Ester | C-O stretch | ~1180-1250 |

Note: The presence of two distinct carbonyl peaks is a key feature confirming the presence of both the aldehyde and the acetate (B1210297) ester functionalities.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. Both soft and hard ionization techniques provide complementary information for a comprehensive analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Validation

Electrospray Ionization (ESI) is a soft ionization method that generates gas-phase ions from solution with minimal fragmentation. nih.govresearchgate.net This characteristic makes ESI-MS an ideal tool for accurately validating the molecular weight of thermally labile molecules like this compound. nih.gov The compound has a molecular formula of C₁₁H₁₂O₅ and a calculated molecular weight of 224.21 g/mol . nih.govsigmaaldrich.com

In ESI-MS analysis, the compound is typically detected as various adducts, such as the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or ammonium (B1175870) adduct [M+NH₄]⁺ in positive ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed. uni.lu The detection of these ions at their specific mass-to-charge ratios (m/z) confirms the molecular weight of the parent molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification. uni.lu

Table 1: Predicted ESI-MS Adducts and Ions of this compound

| Adduct/Ion Type | Predicted m/z |

| [M+H]⁺ | 225.07575 |

| [M+Na]⁺ | 247.05769 |

| [M+NH₄]⁺ | 242.10229 |

| [M-H]⁻ | 223.06119 |

| [M+HCOO]⁻ | 269.06667 |

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds. escholarship.org In the context of this compound, GC-MS provides information on both its retention time (a characteristic physical property) and its fragmentation pattern upon electron ionization (EI). escholarship.org

Electron ionization is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint that is invaluable for structural elucidation. escholarship.org For this compound, the mass spectrum shows a characteristic fragmentation pattern. The most prominent fragmentation involves the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the acetate group, resulting in a major fragment ion at m/z 182. nih.gov This m/z value corresponds to the molecular ion of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), the parent phenol. nih.govnist.gov This finding indicates that the core syringaldehyde structure is a stable component of the molecule under EI conditions.

Table 2: Key Fragments in the GC-MS Spectrum of this compound

| m/z | Relative Abundance | Proposed Fragment |

| 224 | Low | Molecular Ion [M]⁺ |

| 182 | Top Peak | [M - C₂H₂O]⁺ (Syringaldehyde ion) |

| 181 | 2nd Highest | [M - C₂H₃O]⁺ or [Syringaldehyde - H]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Other Spectroscopic Techniques

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and conjugated systems. The primary chromophore in this compound is the substituted benzaldehyde (B42025) moiety. The presence of the aldehyde group, the aromatic ring, and the oxygen-containing substituents (dimethoxy and acetoxy groups) all influence the UV-Vis absorption spectrum.

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Methods for Molecular Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of molecules. epstem.net By employing basis sets like 6-311G(d,p) with methods such as B3LYP and B3PW91, researchers can optimize the molecular geometry of compounds like 4-Acetoxy-3,5-dimethoxybenzaldehyde. epstem.net This process determines the most stable arrangement of atoms in the molecule by calculating bond lengths, bond angles, and dihedral angles. nih.gov The optimized structure provides a fundamental basis for understanding its chemical properties and interactions. epstem.net

HOMO-LUMO Analysis for Chemical Stability and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical stability and reactivity. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter. A smaller energy gap suggests lower kinetic stability and higher chemical reactivity, indicating that the molecule can be more easily polarized and is more likely to engage in chemical reactions. mdpi.comnih.gov This analysis helps in predicting the molecule's potential to act as an electron donor or acceptor in charge transfer processes. mdpi.comresearchgate.net The distribution of these frontier molecular orbitals can also predict the most reactive sites within the molecule. nih.gov

| Parameter | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. mdpi.com |

Mulliken Population Analysis for Intermolecular Interactions

Mulliken population analysis is a computational method used to determine the partial atomic charges within a molecule. ejosat.com.tr This information is vital for understanding how a molecule will interact with other molecules, including potential binding partners like proteins. By identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, researchers can predict the nature of its intermolecular interactions. ejosat.com.tr These charge distributions are crucial for understanding forces such as hydrogen bonding and van der Waals interactions, which govern molecular recognition and complex formation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely used in drug discovery and development to predict the activity of new, unsynthesized analogs. mdpi.com

QSAR models can be developed to predict the antioxidant and anticancer activities of analogs of this compound. mdpi.comcmu.ac.th By analyzing a dataset of related compounds with known activities, a predictive model can be built. cmu.ac.th This allows for the virtual screening of large libraries of potential new compounds, identifying those with the highest predicted potency for further experimental investigation. mdpi.com This significantly accelerates the process of discovering new therapeutic agents. mdpi.com

The predictive power of a QSAR model relies on the careful selection of molecular descriptors. researchgate.net These descriptors quantify various aspects of a molecule's physicochemical properties. Key descriptors include:

logP: A measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Molar Refractivity: Relates to the volume occupied by a molecule and its polarizability.

HOMO-LUMO Gaps: As discussed earlier, this quantum chemical descriptor is related to chemical reactivity and stability. mdpi.com

By correlating these descriptors with the observed biological activity, a QSAR equation can be derived to predict the activity of new analogs. cmu.ac.th

| Descriptor | Property Measured | Relevance in QSAR |

| logP | Lipophilicity/Hydrophobicity | Drug absorption and membrane permeability |

| Molar Refractivity | Molecular volume and polarizability | Binding interactions with receptors |

| HOMO-LUMO Gap | Chemical reactivity and stability | Likelihood of engaging in chemical reactions |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can be used to assess the stability of a complex formed between a ligand, such as an analog of this compound, and its target protein. nih.gov By simulating the behavior of the ligand-protein complex in a biological environment, researchers can gain insights into the binding affinity and the specific interactions that stabilize the complex. nih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to evaluate the stability and flexibility of the complex over the simulation period. nih.gov This information is critical for designing more effective and specific drug candidates. nih.gov

Influence of Structural Substituents on Activity

The activity of this compound is intrinsically linked to its substituent groups: a central benzaldehyde (B42025) core, two methoxy (B1213986) groups, and an acetoxy group. These functional groups dictate the molecule's electronic properties, steric profile, and potential for intermolecular interactions, all of which are critical determinants of its biological effects.

The acetoxy group (-OCOCH₃) in this compound is an ester linkage formed from the phenolic hydroxyl group of its parent compound, syringaldehyde (B56468). nih.gov This acetylation has significant implications for the molecule's properties. While the free hydroxyl group in syringaldehyde can act as a hydrogen bond donor, the acetoxy group is primarily a hydrogen bond acceptor. This change can alter the binding mode of the molecule to biological targets. Furthermore, the acetoxy group can be hydrolyzed in vivo by esterase enzymes to release syringaldehyde, suggesting that this compound may act as a prodrug.

Studies on related phenolic compounds have shown that acetylation of a hydroxyl group can affect biological activity. For instance, in some contexts, acetylation can decrease antioxidant activity as the free phenolic hydroxyl is often crucial for radical scavenging. However, it can also increase lipophilicity, which may enhance cell membrane permeability and bioavailability.

A comparative analysis of this compound with its structural analogs provides valuable insights into its structure-activity relationship. The most direct comparison is with its precursor, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde).

Syringaldehyde has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.com Its antioxidant capacity is notably high, in some studies showing greater peroxyl scavenging activity than other hydroxybenzaldehydes like protocatechuic aldehyde and vanillin. ncsu.edu This potent antioxidant activity is largely attributed to the presence of the two electron-donating methoxy groups flanking the phenolic hydroxyl group, which stabilize the resulting phenoxyl radical. ncsu.edu

In a study evaluating the antioxidant and antitumor activities of various syringaldehyde derivatives, different heterocyclic modifications to the syringaldehyde scaffold resulted in a range of activities. researchgate.net This highlights the sensitivity of the biological response to structural changes.

Another relevant comparison can be made with vanillin (4-hydroxy-3-methoxybenzaldehyde), which has one less methoxy group. Studies have shown that syringaldehyde generally exhibits stronger antioxidant activity than vanillin, underscoring the positive contribution of the second methoxy group to this particular biological effect. ncsu.edu

The table below presents a comparison of this compound with its parent compound and another related benzaldehyde, highlighting key structural and known activity differences.

| Compound Name | Structure | Key Functional Groups | Known Biological Activities |

| This compound | C₁₁H₁₂O₅ | Aldehyde, 2 Methoxy groups, 1 Acetoxy group | Limited direct data available. Potentially acts as a prodrug for syringaldehyde. |

| Syringaldehyde | C₉H₁₀O₄ | Aldehyde, 2 Methoxy groups, 1 Hydroxyl group | Potent antioxidant, anti-inflammatory, antimicrobial, and hypoglycemic activities. researchgate.netmdpi.comnih.gov |

| Vanillin | C₈H₈O₃ | Aldehyde, 1 Methoxy group, 1 Hydroxyl group | Antioxidant and antimicrobial activities, though generally less potent than syringaldehyde. ncsu.edu |

It is important to note that while inferences can be drawn, direct comparative studies on the biological activities of this compound are limited. The acetylation of the hydroxyl group is a key structural modification that would be expected to alter its biological profile compared to syringaldehyde, primarily by affecting its hydrogen bonding capacity and lipophilicity.

Applications in Materials Science and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

Free Radical Polymerization

There is no available research demonstrating the free radical polymerization of 4-Acetoxy-3,5-dimethoxybenzaldehyde as a monomer.

Emulsion and Mini-emulsion Polymerization

There is no available research demonstrating the emulsion or mini-emulsion polymerization of this compound as a monomer.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful tool for the analysis of 4-acetoxy-3,5-dimethoxybenzaldehyde, providing high resolution and sensitivity. The selection of the appropriate stationary and mobile phases is critical for achieving optimal separation from other components in a mixture.

Reverse-Phase HPLC with Acetonitrile/Water/Phosphoric Acid

A common and effective method for the analysis of this compound and related compounds involves reverse-phase high-performance liquid chromatography (RP-HPLC). This technique utilizes a non-polar stationary phase and a polar mobile phase.

A suitable RP-HPLC method can be employed for the separation of compounds structurally similar to this compound, such as 4-acetoxy-3,5-dimethoxybenzoyl chloride. sielc.com This method utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid. The phosphoric acid is added to the mobile phase to adjust the pH and ensure the analyte is in a non-ionized state, which promotes retention and improves peak shape on a reverse-phase column. Acetonitrile, a common organic modifier in RP-HPLC, is mixed with water to create a mobile phase with the appropriate polarity to elute the compound of interest.

For applications that require mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with formic acid, which is more volatile and compatible with MS ionization sources. sielc.com The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | Condition |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 or similar non-polar column |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |

| Modifier | Phosphoric Acid (for UV detection), Formic Acid (for MS detection) |

Thin Layer Chromatography (TLC) for Separation and Identification

Thin-layer chromatography is a versatile, rapid, and cost-effective technique for the separation and identification of this compound. It is particularly useful for monitoring reaction progress, screening for the presence of the compound, and determining appropriate solvent systems for larger-scale column chromatography.

The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or a mixture of solvents). The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

While specific Rf values for this compound are not extensively documented in publicly available literature, general principles of TLC for substituted benzaldehydes can be applied. The choice of the eluent is critical, and a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether is commonly used to achieve good separation.

Use as a Chromogenic Spray Reagent

Interestingly, a closely related compound, 4-acetyloxy-3-methoxybenzaldehyde, has been synthesized and utilized as a chromogenic spray reagent for the detection of oils and fats in thin-layer chromatography. rfppl.co.in This suggests that this compound could potentially be used in a similar capacity.

In this application, the TLC plate, after development, is sprayed with a solution of the aldehyde followed by a second spray of an acid, such as 50% aqueous sulfuric acid, and then heated. rfppl.co.in The aldehyde reacts with the separated components on the TLC plate, leading to the formation of colored spots, thus visualizing the separated analytes. For instance, when used for the analysis of various oils, 4-acetyloxy-3-methoxybenzaldehyde spray reagent produces a distinct pinkish-violet color, allowing for the sensitive detection of microgram quantities of the samples. rfppl.co.in This method has been noted for its utility in the forensic examination of oils and fats due to its sensitivity, speed, and accuracy. rfppl.co.in

The reagent is typically prepared as a solution of the aldehyde in absolute alcohol. rfppl.co.in The development of color is a result of a chemical reaction between the aldehyde and the analyte, which is facilitated by the acidic conditions and heat.

| Application | Details |

| Function | Chromogenic Spray Reagent |

| Target Analytes | Oils and Fats |

| Reagent Preparation | Solution of 4-acetyloxy-3-methoxybenzaldehyde in absolute alcohol, followed by a 50% aqueous sulfuric acid spray. |

| Visualization | Heating the TLC plate after spraying. |

| Observed Color | Pinkish-violet spots. rfppl.co.in |

| Significance | Provides a sensitive and rapid method for the detection of specific compounds on a TLC plate. rfppl.co.in |

Occurrence and Isolation in Natural Systems

Presence in Wood Extracts (e.g., after Acetylation)

Direct extraction of 4-Acetoxy-3,5-dimethoxybenzaldehyde from natural sources is not a common finding. Instead, its presence is typically the result of laboratory derivatization of syringaldehyde (B56468) obtained from wood. Syringaldehyde is a well-known degradation product of syringyl (S) lignin (B12514952), a major type of lignin found in angiosperms (hardwood trees) and various other vascular plants. ncsu.eduwikipedia.orgchemicalbook.com

Analytical procedures for the characterization of lignin often involve degradation of the complex polymer into simpler aromatic compounds. ncsu.edu Techniques such as nitrobenzene (B124822) oxidation, permanganate (B83412) oxidation, or acidolysis break down the lignin structure, releasing monomeric phenols like syringaldehyde and vanillin. ncsu.edunovapublishers.com

In many analytical workflows, especially for techniques like gas chromatography or nuclear magnetic resonance (NMR) spectroscopy, the resulting extract containing these phenolic compounds is acetylated. core.ac.uk This process converts hydroxyl groups (-OH) into acetyl groups (-OCOCH₃) to improve the volatility and spectral properties of the analytes. core.ac.uk When a wood extract containing syringaldehyde is subjected to such a procedure, the phenolic hydroxyl group of syringaldehyde is acetylated, yielding this compound.

Therefore, this compound is most accurately described as an artifact of the chemical analysis of lignin, formed in situ during the acetylation of naturally derived syringaldehyde, rather than a compound isolated directly from wood extracts in its acetylated form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₅ | uni.lu |

| Molecular Weight | 224.21 g/mol | sigmaaldrich.com |

| Melting Point | 115-117 °C | sigmaaldrich.com |

| CAS Number | 53669-33-3 | sigmaaldrich.com |

| Appearance | White to cream crystals or powder | nist.gov |

Context within Plant Metabolites

While this compound itself is not typically considered a direct plant metabolite, its existence is closely related to the metabolism of acetylated lignin precursors in specific plant species. Research has revealed that the lignin in certain plants, particularly in several non-wood fibers, is naturally acetylated. core.ac.ukcsic.es

This natural acetylation does not occur on the final lignin polymer but at the monomer stage. csic.es Plants capable of this process incorporate acetylated monolignols, such as sinapyl acetate (B1210297), directly into their cell walls during lignification. core.ac.ukcsic.es Sinapyl acetate is the precursor to the syringyl (S) units in the lignin polymer. The degradation of such naturally acetylated lignin would be expected to yield acetylated syringyl compounds.

The discovery that monolignol acetates are true metabolites and participate in lignification has led to a reconsideration of the traditional lignin biosynthesis pathway in these plants. core.ac.uk The function of this acetylation is not fully understood but may be a mechanism to facilitate the formation of syringyl-rich lignins. core.ac.uk

Studies using methods like Derivatization Followed by Reductive Cleavage (DFRC) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) have identified and quantified the extent of this natural acetylation in various plants. core.ac.ukcsic.esresearchgate.net

Table 2: Plants with Naturally Acetylated Syringyl Lignin Units

| Plant Species | Plant Type | Acetylation Level of Syringyl Units (%) | Reference |

|---|---|---|---|

| Kenaf (Hibiscus cannabinus) | Dicotyledon (Non-wood) | > 45% | csic.es |

| Sisal (Agave sisalana) | Monocotyledon (Non-wood) | > 45% | csic.es |

| Abaca (Musa textilis) | Monocotyledon (Non-wood) | ~80% | csic.es |

| Hornbeam (Carpinus betulus) | Dicotyledon (Hardwood) | > 45% | csic.es |

| Jute (Corchorus capsularis) | Dicotyledon (Non-wood) | Detected | core.ac.uk |

Pharmacological and Toxicological Considerations

Impact of Dosage on Biochemical Pathways and Toxicity

The toxicity profile of syringaldehyde (B56468), the precursor to 4-acetoxy-3,5-dimethoxybenzaldehyde, has been evaluated in acute toxicity studies. In one such study using rats, syringaldehyde was found to have a median lethal dose (LD50) greater than 2000 mg/kg, indicating a low level of acute toxicity. nih.gov Observations following administration revealed that while there were no mortalities or significant signs of morbidity, itching was noted in the initial hours after treatment. nih.gov

Further investigation into the biochemical effects at varying doses revealed several key impacts. Hematological analysis showed no significant alterations, with the exception of an increase in platelet count. nih.gov More notably, syringaldehyde demonstrated a significant dose-dependent reduction in cholesterol and triglyceride levels. nih.gov It also influenced markers of kidney function, leading to decreased creatinine (B1669602) levels and elevated urea (B33335) levels. nih.gov Additionally, changes in liver enzymes, specifically an increase in alanine (B10760859) transaminase and alkaline phosphatase, were observed. nih.gov These findings suggest that at certain dosages, syringaldehyde can modulate lipid metabolism and affect liver and kidney function markers. The compound also exhibited antioxidant properties, as confirmed by markers of oxidative stress. nih.gov

Structure-Activity Relationships in Biological Systems

The biological activity of benzaldehyde (B42025) derivatives, including syringaldehyde and by extension its acetylated form, is intrinsically linked to their chemical structure. The presence and position of various functional groups on the benzene (B151609) ring play a crucial role in their pharmacological effects.

Studies on syringaldehyde and related compounds have highlighted the importance of the methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups in their antioxidant activity. The arrangement of these groups on the phenyl ring influences the compound's ability to scavenge free radicals. For instance, the antioxidant capacity of syringaldehyde has been reported to be significantly higher than that of vanillin, which has a similar structure but fewer methoxy groups. ncsu.edu

The aldehyde group is also a key feature, contributing to the molecule's reactivity and its ability to interact with biological targets. Modifications of this group, as well as the hydroxyl group, can lead to derivatives with altered or enhanced biological activities. For example, the synthesis of Schiff base derivatives from syringaldehyde has been explored to develop compounds with potential antileishmanial and antibacterial properties. researchgate.net

The acetylation of the hydroxyl group in syringaldehyde to form this compound alters the polarity and steric hindrance of the molecule, which can, in turn, affect its bioavailability and interaction with enzymes and receptors. While specific structure-activity relationship studies for this acetylated compound are not extensively documented, it is plausible that it may act as a prodrug, being hydrolyzed in vivo to release syringaldehyde. The acetoxy group can influence the compound's ability to cross cell membranes, potentially modifying its pharmacokinetic profile. Further research is necessary to fully elucidate the specific structure-activity relationships of this compound and how they dictate its unique pharmacological and toxicological profile.

常见问题

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of 4-Acetoxy-3,5-dimethoxybenzaldehyde?

- Answer : The compound has the molecular formula C₁₁H₁₂O₅ (MW: 224.21 g/mol) and features an acetoxy group at position 4, methoxy groups at positions 3 and 5, and an aldehyde functional group. Its InChI code is

1S/C11H12O5/c1-7(13)16-11-9(14-2)4-8(6-12)5-10(11)15-3/h4-6H,1-3H3, which reflects the spatial arrangement of substituents. Characterization via FT-IR spectroscopy typically shows peaks for the aldehyde (≈1700 cm⁻¹), ester (C=O, ≈1750 cm⁻¹), and methoxy groups (≈2850 cm⁻¹) .

Q. How can this compound be synthesized into Schiff base ligands?

- Answer : A common method involves refluxing this compound (1 mmol) with thiosemicarbazide (1 mmol) in absolute ethanol, catalyzed by glacial acetic acid (5 drops). The mixture is refluxed for 4 hours, followed by solvent evaporation under reduced pressure. The resulting Schiff base ligand is filtered and purified via recrystallization. This ligand serves as a precursor for metal complexes (e.g., Cu(II), Ni(II)) .

Q. What analytical techniques are essential for characterizing derivatives of this compound?

- Answer : Key techniques include:

- Elemental Analysis (CHNS): Validates stoichiometry.

- FT-IR Spectroscopy : Confirms functional groups (e.g., aldehyde, ester).

- ESI-MS : Determines molecular ion peaks and fragmentation patterns.

- ¹H/¹³C NMR : Resolves methoxy, acetoxy, and aromatic proton environments .

Advanced Research Questions

Q. How do metal complexes derived from this compound exhibit biological activity?

- Answer : Schiff base ligands synthesized from this compound form stable complexes with transition metals (e.g., Cu(II), Ni(II)). These complexes have shown potential in targeting cancer-related proteins (e.g., EGFR, IGF1R) via molecular docking studies. For example, hydrogen bonding and π-π stacking interactions with active-site residues enhance binding affinity, suggesting mechanisms for anticancer activity .

Q. What experimental design considerations are critical for optimizing ligand-metal complex stability?

- Answer : Factors include:

- Solvent Choice : Absolute ethanol minimizes side reactions.

- Molar Ratios : A 1:1 ligand-to-metal ratio ensures stoichiometric control.

- Reaction Time : Prolonged reflux (4–6 hours) improves yield but risks decomposition.

- pH Control : Acetic acid maintains mildly acidic conditions, favoring Schiff base formation .

Q. How can computational methods like molecular docking enhance the study of this compound derivatives?

- Answer : Docking studies (e.g., AutoDock Vina) predict binding modes and affinities of Schiff base-metal complexes with target proteins. For instance, interactions with EGFR's ATP-binding pocket (e.g., hydrogen bonds with Lys745, hydrophobic contacts with Leu788) provide insights into structure-activity relationships (SARs) for drug design .

Q. What are the challenges in reconciling contradictory spectral data for derivatives of this compound?

- Answer : Discrepancies in FT-IR or NMR spectra may arise from:

- Tautomerism : Aldehyde-enol equilibria in solution.

- Crystallinity Differences : Amorphous vs. crystalline forms alter peak resolution.

- Metal Coordination Effects : Shifts in vibrational frequencies due to metal-ligand bonding. Cross-validation with X-ray crystallography or DFT calculations resolves ambiguities .

Methodological Considerations

Q. What precautions are necessary when handling this compound in synthetic workflows?

- Answer : While specific safety data for this compound is limited, general benzaldehyde precautions apply:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves and safety goggles.

- Storage : Keep in inert atmospheres (N₂/Ar) at 2–8°C to prevent oxidation .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Answer : Systematic modifications (e.g., replacing acetoxy with methoxy or halogen groups) combined with bioactivity assays (e.g., cytotoxicity, enzyme inhibition) identify critical functional groups. QSAR models further correlate electronic/steric properties (Hammett σ, logP) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。